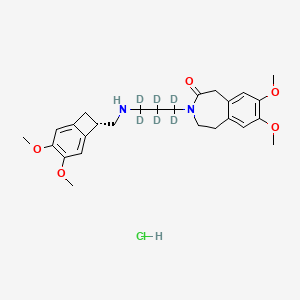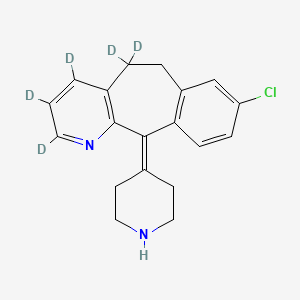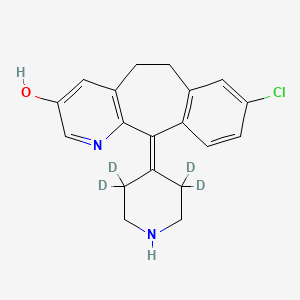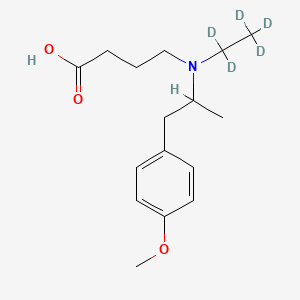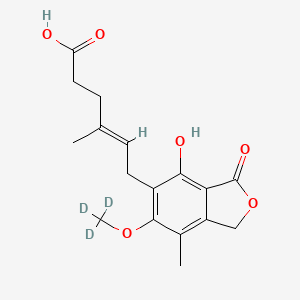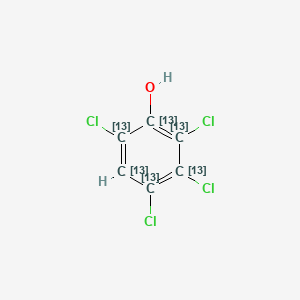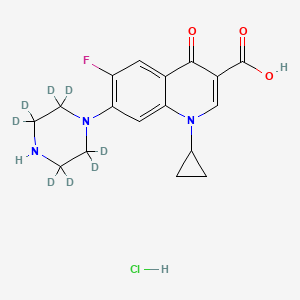
Acide ursodésoxycholique-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ursodeoxycholic Acid-d5 is a deuterated form of Ursodeoxycholic Acid, a secondary bile acid that is naturally found in small quantities in human bile. Ursodeoxycholic Acid is known for its therapeutic properties, particularly in the treatment of liver diseases such as primary biliary cirrhosis and gallstones. The deuterated version, Ursodeoxycholic Acid-d5, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Ursodeoxycholic Acid due to its stable isotope labeling.
Applications De Recherche Scientifique
Ursodeoxycholic Acid-d5 is widely used in scientific research for its stable isotope labeling, which allows for detailed studies of the pharmacokinetics and metabolic pathways of Ursodeoxycholic Acid. It is used in:
Chemistry: To study the chemical properties and reactions of bile acids.
Biology: To investigate the biological effects and metabolic pathways of Ursodeoxycholic Acid.
Medicine: To understand the therapeutic mechanisms and efficacy of Ursodeoxycholic Acid in treating liver diseases.
Industry: In the development of pharmaceuticals and therapeutic agents
Mécanisme D'action
Target of Action
Ursodeoxycholic Acid-d5 (UDCA) primarily targets the liver, specifically the hepatocytes and cholangiocytes . It also interacts with the Farnesoid X Receptor (FXR), a nuclear receptor involved in the regulation of bile acid synthesis . UDCA is a key determinant in maintaining the dynamic communication between the host and gut microbiota .
Mode of Action
UDCA exerts its effects through several mechanisms. It replaces the hydrophobic or more toxic bile acids from the bile acid pool . UDCA modulates the interaction of miR-21 and FXR, and NF-κB signaling . It also downregulates the expression of NF-κB activation, COX-2, TNF-α, IL-6, and cyp7A1, and upregulates shp gene expression .
Biochemical Pathways
UDCA affects several biochemical pathways. It inhibits DNA repair, co-enzyme A, cyclic AMP, p53, phagocytosis, and inhibits induction of nitric oxide synthase . It also disrupts endoplasmic reticulum homeostasis by inducing the expression of ER stress markers CHOP and GRP78 . Moreover, UDCA regulates the expression of TIMP-1 and gelatinases activity .
Pharmacokinetics
The estimated half-life of UDCA ranges from 3.5 to 5.8 days . It is a naturally secondary bile acid, which is transformed from chenodeoxycholic acid by gut microbiota .
Result of Action
UDCA has several molecular and cellular effects. It inhibits apoptosis even after cellular phosphatidylserine externalization . It also halts apoptosis by preventing the formation of mitochondrial pores, membrane recruitment of death receptors, and endoplasmic-reticulum stress . UDCA also reduces the expressions of LPS-induced COX-2, TNF-α, and IL-6, which were related to NF-κB signaling .
Action Environment
Environmental factors, particularly the gut microbiome, influence the action of UDCA. There is a positive correlation between UDCA and the gut microbiome, including Ruminococcus, Peptococcaceae, Roseburia, and Faecalibacterium prausnitzii . UDCA could be a key regulator of the intestinal barrier integrity, which is essential for lipid metabolism, and plays a protective role against inflammation and carcinogenesis .
Safety and Hazards
Orientations Futures
According to available data, UDCA seems to have some benefits in the treatment and prevention of drug-induced liver injury (DILI) . It has also been found that UDCA can improve damaged mitochondrial function and exert neuroprotective effects in the treatment of progressive neurological diseases . Further clinical evidence is being accumulated for the other diseases, making UDCA a promising treatment for neurodegenerative diseases .
Analyse Biochimique
Biochemical Properties
Ursodeoxycholic Acid-d5 plays a crucial role in biochemical reactions. It modifies the constituents of the bile acid pool, stimulates hepatobiliary secretion, exerts cytoprotective effects, inhibits bile acid absorption by cholangiocytes, and exerts immunomodulatory action . These cytoprotective effects alleviate hepatic inflammation and provide potential anti-fibrotic property of this compound .
Cellular Effects
Ursodeoxycholic Acid-d5 has significant effects on various types of cells and cellular processes. It enhances antitumor immunity through restraining Treg cell differentiation and activation . It also exerts anticholestatic effects in various cholestatic disorders . In hepatocytes, it stimulates impaired hepatocellular secretion by mainly post-transcriptional mechanisms .
Molecular Mechanism
Ursodeoxycholic Acid-d5 exerts its effects at the molecular level through several mechanisms. It inhibits DNA repair, co-enzyme A, cyclic AMP, p53, phagocytosis, and inhibits induction of nitric oxide synthase . It is genotoxic, exerts aneugenic activity, and arrests apoptosis even after cellular phosphatidylserine externalization .
Temporal Effects in Laboratory Settings
The effects of Ursodeoxycholic Acid-d5 change over time in laboratory settings. It has been shown to delay the progression of fibrosis, stabilize portal pressure, and delay development of varices and clinical decompensation in patients with primary biliary cholangitis .
Metabolic Pathways
Ursodeoxycholic Acid-d5 is involved in several metabolic pathways. It plays a critical role in liver-gut immune homeostasis and also participates in regulating lipid, glucose, and energy metabolism . It interacts with various enzymes and cofactors in these pathways .
Transport and Distribution
Ursodeoxycholic Acid-d5 is transported and distributed within cells and tissues. It is a hydrophilic bile acid and is less toxic than cholic acid or chenodeoxycholic acid . It works by replacing the hydrophobic or more toxic bile acids from the bile acid pool .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ursodeoxycholic Acid can be synthesized through the electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents. This method involves the use of an undivided electrolytic cell and various aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide. The reduction reaction is facilitated by electric current, leading to the stereoselective conversion of 7-ketolithocholic acid to Ursodeoxycholic Acid .
Industrial Production Methods: Industrial production of Ursodeoxycholic Acid typically involves the catalytic hydrogenation of 3α-hydroxy-7-oxo-5β-cholanate using Raney nickel as the catalyst. This process is carried out in the presence of beta-branched alcohols and a base at 40°C and atmospheric pressure, yielding a high conversion rate . Another method involves the use of engineered bacteria expressing hydroxysteroid dehydrogenases to convert chenodeoxycholic acid to Ursodeoxycholic Acid .
Analyse Des Réactions Chimiques
Types of Reactions: Ursodeoxycholic Acid undergoes various chemical reactions, including:
Reduction: The reduction of 7-ketolithocholic acid to Ursodeoxycholic Acid.
Epimerization: Conversion of chenodeoxycholic acid to Ursodeoxycholic Acid through enzymatic epimerization.
Common Reagents and Conditions:
Reduction: Electrochemical reduction using aprotic solvents and electric current.
Epimerization: Use of hydroxysteroid dehydrogenases in engineered bacteria.
Major Products Formed:
Reduction: Ursodeoxycholic Acid.
Epimerization: Ursodeoxycholic Acid from chenodeoxycholic acid.
Comparaison Avec Des Composés Similaires
Chenodeoxycholic Acid: A primary bile acid that can be converted to Ursodeoxycholic Acid.
Tauroursodeoxycholic Acid: A taurine-conjugated form of Ursodeoxycholic Acid with similar therapeutic properties.
Uniqueness: Ursodeoxycholic Acid is unique due to its hydrophilic nature, which makes it less toxic compared to other bile acids. Its ability to protect cholangiocytes and stimulate hepatobiliary secretion makes it particularly effective in treating liver diseases .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ursodeoxycholic Acid-d5 involves the introduction of deuterium isotopes into Ursodeoxycholic Acid, which is a naturally occurring bile acid. The deuterium labeling is achieved through a series of chemical reactions that selectively replace hydrogen atoms with deuterium atoms.", "Starting Materials": [ "Ursodeoxycholic Acid", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Ursodeoxycholic Acid is dissolved in D2O and treated with NaBH4 to reduce the carbonyl group to an alcohol.", "The resulting alcohol is then reacted with D2 gas in the presence of a palladium catalyst to selectively replace the alpha-hydrogen atoms with deuterium atoms.", "The reaction mixture is then hydrolyzed to remove the protecting groups and obtain Ursodeoxycholic Acid-d5." ] } | |
Numéro CAS |
93701-18-9 |
Formule moléculaire |
C24H35O4D5 |
Poids moléculaire |
397.61 |
Apparence |
White to Pale Yellow Solid |
melting_point |
>194°C (dec.) |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
128-13-2 (unlabelled) |
Synonymes |
(3α,5β,7β)-3,7-Dihydroxycholan-24-oic Acid-d5; Ursodiol-d5; 7β-Hydroxylithocholic Acid-d5; 17β-(1-Methyl-3-carboxypropyl)etiocholane-3α,7β-diol-d5; Actigall-d5; Adursal-d5; Cholit-Ursan-d5; Delursan-d5; Desocol-d5; Destolit-d5; Deursil-d5; Ursodamor-d5 |
Étiquette |
Ursodiol Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


